N-棕榈酰-2,3-双(棕榈酰氧基)-2-丙基半胱氨酸

描述

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, also known as palmitoyl-protein thioesterase 1 (PPT1), is an enzyme that plays a critical role in the metabolism of lipids. It is a member of the thioesterase family of enzymes and is found in a wide range of tissues throughout the body. PPT1 is involved in the breakdown of fatty acids and is essential for the proper functioning of many cellular processes.

科学研究应用

Solid Phase Peptide Synthesis

Pam3-Cys-OH is often used in solid phase peptide synthesis due to its lipopeptide structure containing a cysteine residue at the C-terminus. This application is crucial for creating peptides for various research and therapeutic purposes .

Toll-Like Receptor Agonist

As a Toll-like receptor agonist, Pam3-Cys-OH interacts with Toll-like receptor 2 to induce an antimicrobial pathway. This application is significant in the development of novel vaccines and immunotherapies .

Lipid Nanoparticles for mRNA-Mediated Cancer Immunotherapy

Pam3-Cys-OH has been incorporated within lipid nanoparticles (LNPs) along with OVA mRNA for mRNA-mediated cancer immunotherapy . This innovative approach aims to enhance immune stimulation and express tumor antigens effectively .

作用机制

Target of Action

Pam3-Cys-OH, also known as N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, R3PDV16IN3, Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, or Pam3Cys-OH, is a synthetic bacterial lipoprotein The primary targets of this compound are not explicitly mentioned in the search results

Mode of Action

As a synthetic bacterial lipoprotein, it is likely to interact with its targets to induce certain biological responses .

Pharmacokinetics

One study mentioned the use of pam3-cys-oh in lipid nanoparticles for mrna-mediated cancer immunotherapy , suggesting that it may have certain bioavailability when used in this context.

Result of Action

It has been used in the context of mrna-mediated cancer immunotherapy , suggesting that it may have a role in enhancing immune stimulation.

Action Environment

Its use in lipid nanoparticles for mrna-mediated cancer immunotherapy suggests that its action and efficacy may be influenced by the formulation and delivery method used.

属性

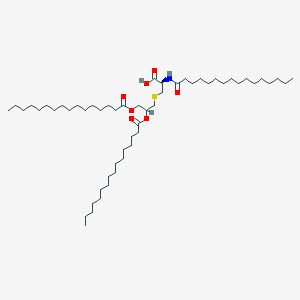

IUPAC Name |

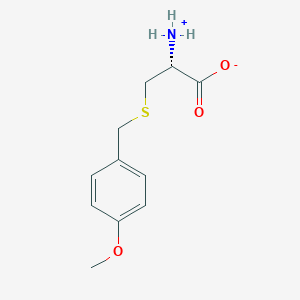

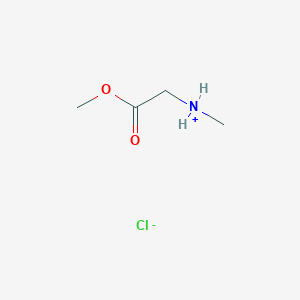

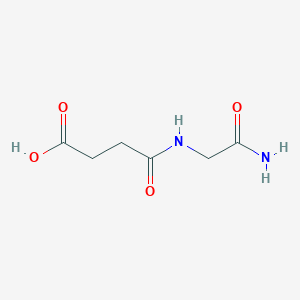

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFZLRNAOHUQPH-GOOVXGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H103NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007550 | |

| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine | |

CAS RN |

87420-41-5 | |

| Record name | Tripalmitoyl-S-glycerylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87420-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087420415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-.ALPHA.-PALMITOYL-S-(2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PDV16IN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Pam3Cys-OH interact with its target to exert its biological effects?

A1: While the provided research papers don't delve into the specific binding mechanism of Pam3Cys-OH, they highlight its inability to activate neutrophils to the same extent as its derivative, Pam3Cys-Ser-(Lys)4. [] This suggests that the peptide portion of Pam3Cys-Ser-(Lys)4 plays a crucial role in target interaction and subsequent downstream signaling. Further research is needed to fully elucidate the specific molecular targets and signaling pathways of Pam3Cys-OH.

Q2: What is the immunological activity of Pam3Cys-OH compared to its derivative Pam3Cys-Ser-(Lys)4?

A2: Research indicates that while Pam3Cys-Ser-(Lys)4 effectively activates macrophages and B cells and exhibits potent adjuvant properties, Pam3Cys-OH does not lead to an increased production of specific antibodies. [, ] This difference underscores the importance of the peptide component in determining the immunological activity of these lipopeptides.

Q3: What are the potential applications of Pam3Cys-containing compounds beyond vaccine adjuvants?

A4: Research shows that pretreatment with a different Pam3Cys-derivative, macrophage-activating lipopeptide-2 (MALP-2), improves survival and bacterial clearance in a model of polymicrobial septic peritonitis. [] This protective effect is linked to enhanced neutrophil activity and potentially involves the upregulation of ST2, a negative regulator of TLR signaling. [] These findings suggest that Pam3Cys-derivatives could hold promise as potential therapeutic agents for sepsis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)